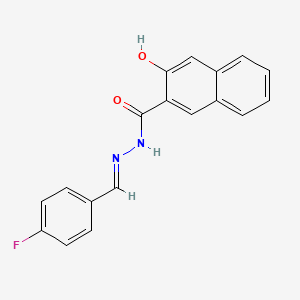

![molecular formula C18H19N3O2 B5568209 2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)

2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, as seen in the creation of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives. These are synthesized from carbohydrazones with thioglycolic acid in DMF, demonstrating a methodological approach to constructing complex molecules with benzofuran and pyrazole components (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

Structural characterization is crucial for understanding compound properties. For example, a novel pyrazole derivative's structure was elucidated using a combination of elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies. This comprehensive analysis confirmed the molecule's configuration and helped in understanding the molecular geometry and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions, such as electrophilic cyclization, play a significant role in synthesizing pyrazole derivatives. These reactions often result in compounds with significant biological activity, showcasing the diverse chemical behavior of pyrazole-containing molecules (Bondarenko et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed novel series of compounds integrating quinoline, pyrazole, and benzofuran moieties, showcasing the versatility of benzofuran derivatives in synthesizing compounds with potential antimicrobial properties (Idrees et al., 2020). These compounds are synthesized through cyclocondensation reactions, indicating the flexibility of benzofuran and pyrazole frameworks in creating structurally diverse molecules with potential biological activities.

Antitumor Activity

The design and synthesis of benzothiazole derivatives based on the pyrazole-3-carboxylic acid moiety have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This research demonstrates the therapeutic potential of compounds with benzofuran and pyrazole elements in cancer treatment, highlighting the importance of structural modifications to enhance biological stability and antitumor efficacy.

Molecular Docking and Cytotoxic Activity

A study on benzofuran-2-yl pyrazole pyrimidine derivatives revealed their synthesis from benzofuran-2-yl pyrazol-4-carbaldehyde through various cyclocondensation reactions (El-Zahar et al., 2011). The compounds exhibited cytotoxic activity against human liver carcinoma cell lines, underscoring the significance of pyrazole and benzofuran derivatives in developing antitumor agents.

Antimicrobial Screening

The antimicrobial potential of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives was investigated, revealing their efficacy against a range of pathogenic microorganisms (Idrees et al., 2019). This study highlights the utility of incorporating benzofuran and pyrazole moieties for developing compounds with potential antibacterial properties.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-methyl-N-[[1-(pyrazol-1-ylmethyl)cyclopropyl]methyl]-1-benzofuran-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-9-15-10-14(3-4-16(15)23-13)17(22)19-11-18(5-6-18)12-21-8-2-7-20-21/h2-4,7-10H,5-6,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITSLNLWSZDTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)NCC3(CC3)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)